BenchChemオンラインストアへようこそ!

2-(3,4-Dichlorophenyl)-2-phenylacetic acid

Positional isomerism structure–property relationships pharmaceutical intermediate selection

2-(3,4-Dichlorophenyl)-2-phenylacetic acid features a distinctive 3,4-dichloro and α-phenyl substitution pattern that ensures reproducible retention times and UV absorbance in HPLC-UV/LC-MS methods. As a potential sertraline impurity, it is essential for forced degradation studies and impurity limit testing in drug substance QC. Its high purity (≥95% HPLC) and 0–8°C storage preserve analytical integrity. In COX-2 inhibitor discovery, the scaffold enables systematic SAR deconvolution of chlorine position and α-substituent effects, critical for accurate potency and selectivity comparisons.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 88875-60-9
Cat. No. B1598173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-2-phenylacetic acid
CAS88875-60-9
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H10Cl2O2/c15-11-7-6-10(8-12(11)16)13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
InChIKeyXHOSLHVZDULGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9) – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9, MFCD01631957) is a diaryl-substituted carboxylic acid of molecular formula C14H10Cl2O2 and molecular weight 281.13 g/mol . It is classified within the diphenylacetic acid family and is structurally distinguished by a 3,4-dichloro substitution pattern on one phenyl ring and an unsubstituted α-phenyl group on the acetic acid backbone . Commercially, the compound is supplied as a light yellow powder with a purity specification of ≥95% (HPLC) and is recommended for storage at 0–8 °C . Its computed logP of approximately 4.50 and predicted pKa of approximately 3.75 inform solvent selection and ionization-state considerations during experimental design [1].

Why 2-(3,4-Dichlorophenyl)-2-phenylacetic acid Cannot Be Interchanged with Generic Diphenylacetic Acid Analogs Without Verification


Within the diphenylacetic acid chemical space, seemingly minor alterations in chlorine substitution pattern or aryl ring connectivity produce large shifts in molecular recognition, chromatographic behaviour, and biological target engagement. The 3,4-dichloro substitution motif imparts a distinct electronic distribution (σ-electron withdrawal) and steric profile compared to the 2,4-, 3,5-, or 4,4′-dichloro positional isomers, affecting both reactivity and receptor-fit characteristics [1]. Furthermore, the presence of an α-phenyl group differentiates this compound from simpler monocyclic phenylacetic acids (e.g., 3,4-dichlorophenylacetic acid, CAS 5807-30-7), altering lipophilicity (ΔlogP ≈ 2–3 units), protein binding propensity, and metabolic stability [2]. Procurement of a non-identical analog without explicit verification therefore risks invalidating SAR conclusions, introducing uncharacterised impurities into synthetic pathways, or compromising the reliability of analytical reference standards [3].

Quantitative Differentiation Evidence for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9) Versus Closest Analogs


Positional Isomer Differentiation: 3,4-Dichloro vs. 3,5-Dichloro Substitution Pattern Drives Divergent Physicochemical Profiles and Synthetic Utility

The 3,4-dichloro substitution of the target compound (CAS 88875-60-9) confers a dipole moment and hydrogen-bond-acceptor geometry distinct from the 3,5-dichloro isomer (2-(3,5-dichlorophenyl)-2-phenylacetic acid, CAS 885950-80-1). The 3,4-substitution pattern places the chlorine atoms in a vicinal relationship, enabling potential intramolecular electronic interactions not possible in the 3,5-isomer. This difference manifests in chromatographic retention: the two isomers are baseline-separable under optimised reversed-phase HPLC conditions, a prerequisite when either isomer must be quantified as a process impurity in pharmaceutical analysis [1]. The 3,4-isomer (target) has an MDL identifier MFCD01631957, whereas the 3,5-isomer carries MFCD01862495, reflecting their distinct structural registration and requiring separate procurement for orthogonal SAR studies [2].

Positional isomerism structure–property relationships pharmaceutical intermediate selection

α-Phenyl vs. Des-Phenyl Analog: Lipophilicity Differential Governs Membrane Permeability and Protein Binding in Biochemical Assays

The presence of an α-phenyl substituent in the target compound (CAS 88875-60-9) approximately doubles the computed logP compared to the corresponding des-phenyl analog, 3,4-dichlorophenylacetic acid (CAS 5807-30-7) [1]. Specifically, the target compound has a computed logP of ~4.50 and an acidic pKa of ~3.75, whereas 3,4-dichlorophenylacetic acid has a reported logP of ~2.0 and a pKa of ~3.99 . This logP shift of approximately 2.5 log units translates to a theoretical ~300-fold increase in octanol–water partition coefficient, substantially altering passive membrane diffusion rates and non-specific protein binding in biochemical and cell-based assays [1].

Lipophilicity drug-likeness α-substituted phenylacetic acids

Purity Specification (≥95% HPLC) and Supplier-Defined Grade Support Use as a Pharmaceutical Process Intermediate Reference Standard

The target compound is commercially available with a minimum purity specification of ≥95% as determined by HPLC, a grade that meets the requirements for a pharmaceutical impurity reference standard or synthetic intermediate in drug development . In contrast, the structurally related compound 3,4-dichlorophenylacetic acid (CAS 5807-30-7) is typically offered at 98% purity (HPLC) by major suppliers, reflecting its different application profile as a bulk synthetic building block rather than a precision reference material [1]. The target compound's defined storage conditions (0–8 °C) and availability with full Certificates of Analysis (CoA) further support its suitability for regulated analytical workflows, including method validation and forced degradation studies for sertraline-related impurity monitoring .

Reference standard impurity profiling pharmaceutical quality control

Synthetic Versatility: α-Phenylacetic Acid Scaffold Enables Derivatisation Pathways Not Accessible from Monocyclic Phenylacetic Acid Precursors

The diaryl-substituted acetic acid scaffold of the target compound enables α-functionalisation and esterification chemistries that are distinct from those of monocyclic phenylacetic acids. The α-phenyl group introduces a second aromatic ring capable of participating in π–π stacking interactions with biological targets and provides an additional vector for structural elaboration . This contrasts with 3,4-dichlorophenylacetic acid (CAS 5807-30-7), which lacks the α-phenyl substituent and is primarily employed as an auxin analog in plant biology or as a simpler synthetic building block . The target compound has been identified as a key intermediate in the synthesis of pharmaceuticals targeting inflammation and pain relief pathways, including non-steroidal anti-inflammatory drug (NSAID) candidates .

Synthetic intermediate medicinal chemistry derivatisation

High-Value Application Scenarios for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Sertraline-Related Substance Monitoring

The compound's structural relationship to the sertraline synthetic pathway—specifically as a potential oxidative degradation or process impurity arising from 3,4-dichlorophenyl-containing intermediates—makes it a critical reference standard for HPLC method development and validation in sertraline HCl drug substance and finished product quality control [1]. Its ≥95% HPLC purity, defined storage conditions (0–8 °C), and availability with Certificates of Analysis support its use in ICH-compliant analytical method validation, including forced degradation studies and impurity limit testing .

Structure–Activity Relationship (SAR) Probe for COX-2 Inhibitor Pharmacophore Mapping

The 3,4-dichloro-α-phenylacetic acid scaffold serves as a valuable SAR probe in cyclooxygenase-2 (COX-2) inhibitor discovery programmes. The 3,4-dichloro substitution pattern influences electronic distribution on the phenyl ring known to engage the COX-2 active site, while the α-phenyl group contributes to hydrophobic pocket occupancy [1]. When used alongside its positional isomers (e.g., 3,5-dichloro and 2,4-dichloro analogs) and the des-phenyl comparator (3,4-dichlorophenylacetic acid), the compound enables systematic deconvolution of chlorine position and α-substituent effects on COX-2 potency and selectivity .

Analytical Chemistry Calibration Standard for Diarylacetic Acid Quantification in Complex Matrices

The compound's well-defined chromatographic properties—including its characteristic retention on reversed-phase columns and UV absorbance profile—qualify it as a calibration standard for the quantification of diarylacetic acid derivatives in biological fluids, environmental samples, or pharmaceutical formulations [1]. Its computed logP of ~4.5 informs solid-phase extraction method development, while its acidic pKa of ~3.75 guides mobile phase pH selection for optimal peak shape in HPLC-UV or LC-MS methods .

Medicinal Chemistry Intermediate for Diaryl-Substituted NSAID Candidate Synthesis

The α-phenylacetic acid core with a 3,4-dichloro-substituted phenyl ring provides a versatile intermediate for the synthesis of non-steroidal anti-inflammatory drug (NSAID) candidates [1]. The free carboxylic acid moiety enables direct conjugation to amines, alcohols, or hydrazines to generate amide, ester, or hydrazide derivatives, while the 3,4-dichloro motif can serve as a metabolic blocking group or a handle for further cross-coupling reactions in late-stage functionalisation strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.